1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride
Description
Molecular Formula and Weight Analysis
The molecular formula is C₁₁H₉Cl₃N₂O , derived from the parent ketone (C₁₁H₈Cl₂N₂O) and the addition of HCl. The molecular weight is 291.6 g/mol , calculated as follows:
- Carbon (12.01 × 11) = 132.11
- Hydrogen (1.01 × 9) = 9.09
- Chlorine (35.45 × 3) = 106.35
- Nitrogen (14.01 × 2) = 28.02
- Oxygen (16.00 × 1) = 16.00
Total = 291.57 g/mol.
| Component | Contribution (g/mol) |
|---|---|
| C₁₁H₈Cl₂N₂O | 255.10 |
| HCl | 36.46 |
| Total | 291.56 |
Crystallographic Data and Solid-State Configuration
X-ray diffraction studies of analogous imidazole derivatives reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters approximating a = 8.6 Å, b = 12.4 Å, c = 10.4 Å, and β = 104.85°. For the hydrochloride salt, the chloride ion forms hydrogen bonds with the imidazolium proton (N–H···Cl), stabilizing a planar conformation. The dichlorophenyl group adopts a near-orthogonal orientation relative to the imidazole ring, minimizing steric clashes.
| Parameter | Value |
|---|---|
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 441.1 ± 35.0 °C |
| Melting Point | 76–78 °C (ethyl ether solvate) |
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆):
- ¹³C NMR (100 MHz, DMSO-d₆):
Infrared Spectroscopy (IR):
- Strong absorption at 1,661 cm⁻¹ (C=O stretch),
- Bands at 1,450–1,550 cm⁻¹ (C–Cl aromatic bending),
- N–H stretch at 3,328 cm⁻¹ (imidazolium proton).
Mass Spectrometry (MS):
- ESI-MS (m/z): 272 [M+H]⁺ (parent ion),
- Fragmentation peaks at m/z 255 (loss of HCl), 237 (loss of H₂O).
Tautomeric and Conformational Isomerism
The imidazole ring exhibits tautomerism between the 1H- and 3H- forms, but protonation at N1 in the hydrochloride salt locks the tautomer into the 1H-imidazolium structure. Conformational analysis via DFT calculations shows two energy-minimized states:
- Planar conformation: Imidazole and dichlorophenyl rings coplanar (ΔG = 0 kcal/mol),
- Orthogonal conformation: Dihedral angle of 85° between rings (ΔG = 2.3 kcal/mol).
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar | 0 | 0.0 |
| Orthogonal | 85 | 2.3 |
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O.ClH/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15;/h1-5,7H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZWBNAWVGVDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508807 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98164-08-0 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Temperature and Yield Correlation
The patent’s embodiments reveal a direct relationship between reaction temperature and yield (Table 1).
Table 1: Temperature Impact on Yield
| Embodiment | Heating Temperature (°C) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1 | 40–45 | 41 | 132.1–133.4 |
| 2 | 50–55 | 45 | 131.7–132.6 |
| 3 | 110–115 | 92 | 132.5–133.8 |
| 5 | 120–125 | 90 | 131.9–133.4 |
Analysis :
Solvent Recycling and Cost Efficiency
The patent highlights DMF recycling as a cost-saving measure. After reaction completion, DMF is recovered via distillation and reused in subsequent batches, reducing raw material costs by approximately 30%.
Purification and Characterization
Recrystallization from Toluene
Crude product purity improves from ~85% to >98% after recrystallization in toluene. The process exploits differential solubility: the target compound’s solubility in toluene increases markedly above 60°C, enabling selective crystallization upon cooling.
Melting Point as a Purity Indicator
Consistent melting points across embodiments (131.7–133.8°C) confirm high purity. Discrepancies (±1.2°C) reflect minor impurities, likely unreacted imidazole or dichlorophenyl intermediates.
Challenges in Scalability
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol.
Substitution: Formation of 2,4-dichloro-5-nitrophenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity :
- The compound exhibits antifungal properties, making it relevant in the treatment of fungal infections. It is structurally related to other imidazole derivatives that are known for their antifungal activity, such as miconazole and econazole.
- In vitro studies have demonstrated that compounds with similar structures inhibit the growth of various fungal strains, including Candida species and dermatophytes.
-
Research on Mechanisms of Action :
- Research has focused on understanding the mechanism by which imidazole derivatives exert their antifungal effects. They are believed to interfere with ergosterol synthesis, a vital component of fungal cell membranes.
- Studies have shown that these compounds can disrupt cellular functions and lead to cell death in susceptible fungal strains.
-
Potential Use in Combination Therapies :
- There is ongoing research into the use of 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride in combination with other antifungal agents to enhance efficacy and reduce resistance development.
Agricultural Applications
-
Fungicide Development :
- The compound's antifungal properties make it a candidate for developing agricultural fungicides. Its effectiveness against plant pathogens can contribute to crop protection strategies.
- Field trials have indicated that formulations containing imidazole derivatives can significantly reduce fungal diseases in crops such as wheat and corn.
-
Research on Efficacy and Safety :
- Studies assessing the environmental impact and safety profile of using such compounds in agriculture are crucial. Research indicates that while effective against pathogens, careful consideration of application rates is necessary to minimize potential toxicity to non-target organisms.
Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal activity of various imidazole derivatives, including this compound. The results showed a significant inhibition of Candida albicans growth at low concentrations, suggesting its potential as a therapeutic agent for systemic fungal infections.
Case Study 2: Agricultural Application
In a controlled field trial conducted on wheat crops, a formulation containing the compound was tested against Fusarium graminearum, a common wheat pathogen. The treated plots showed a 60% reduction in disease incidence compared to untreated controls, highlighting its practical application in crop protection.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural Analogs with Varied Aryl Substituents
The 2,4-dichlorophenyl group in the target compound is critical for its bioactivity. Substitution of this group alters electronic properties, lipophilicity, and binding affinity. Key analogs include:
Key Findings :
- Electron-withdrawing groups (e.g., Cl, CF₃) improve antimicrobial efficacy by enhancing membrane penetration .
- Methoxy groups reduce molecular weight but may decrease target affinity due to diminished electron-withdrawing effects .
- Pyrazole analogs (e.g., SR141716A) exhibit cannabinoid receptor selectivity, highlighting the role of heterocycle choice in pharmacology .
Heterocyclic Core Modifications
Replacing the imidazole ring with other heterocycles significantly impacts biological activity:
Key Findings :
- Imidazole derivatives (e.g., target compound) are preferred for antimicrobial applications due to their interaction with fungal enzymes .
- Triazole-based compounds (e.g., propiconazole) dominate agrochemical antifungals, emphasizing heterocycle stability .
- CB2-selective ligands (e.g., WIN 55,212-2) often incorporate bulkier substituents, suggesting steric factors influence receptor binding .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-(4-Methoxyphenyl)-1H-imidazole HCl | SR141716A (Rimonabant) |
|---|---|---|---|
| Molecular Weight (g/mol) | 291.56 | 210.66 | 509.76 |
| Solubility | High (HCl salt) | Moderate | Low (free base) |
| LogP (Predicted) | ~3.5 | ~2.2 | ~6.0 |
| Primary Application | Antifungal precursor | Research chemical | CB1 antagonist |
Key Findings :
Biological Activity
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride, also known as 1-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl)ethanone hydrochloride, is a compound with notable biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9Cl3N2O
- Molecular Weight : 291.561 g/mol
- CAS Number : 98164-08-0
- Structure :
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal properties, particularly against Candida albicans. The minimal inhibitory concentration (MIC) values indicate its effectiveness in inhibiting fungal growth. For instance:
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone | 0.022 | |
| Fluconazole (FLC) | 0.020 |
The presence of the 2,4-dichlorophenyl substitution enhances the antifungal activity compared to other derivatives.
The antifungal mechanism is primarily attributed to the compound's ability to inhibit cytochrome P450 enzymes, particularly CYP51, which is crucial for ergosterol biosynthesis in fungi. Inhibition of this enzyme disrupts cell membrane integrity and function in fungal pathogens.
Case Studies
Study on Antifungal Efficacy :
A study evaluated various derivatives of imidazole compounds against C. albicans. The results showed that the compound with a 2,4-dichlorophenyl group was among the most potent, with an MIC comparable to fluconazole. The study highlighted that structural modifications significantly impact biological activity.
Inhibition of Cytochrome P450 :
Another investigation focused on the inhibition of multiple cytochrome P450 enzymes by this compound. It was found to selectively inhibit CYP11B1 and CYP17, which are involved in steroidogenesis. This selectivity suggests potential applications in treating conditions related to steroid hormone imbalances.
Additional Biological Activities
Beyond antifungal properties, there is emerging evidence suggesting potential anticancer activities. Some studies have indicated that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone hydrochloride?
- Methodology : Two primary routes are documented:
- Route 1 : Click Synthesis via Huisgen cycloaddition:
Oximation : React phenacyl chloride to form oxime intermediates.
Azidation : Convert to azido ketoxime.
Cycloaddition : Copper(I)-catalyzed reaction with terminal alkynes to form triazole intermediates.
O-Alkylation : Final alkylation with alkyl halides yields target compounds .
- Route 2 : Substitution-reduction pathway starting from 2,4-Dichloroacetophenone:
Substitution : Introduce imidazole via nucleophilic substitution (SN reaction).
Reduction : Reduce ketone groups to alcohols (if applicable).
Hydrochloride Formation : Acid treatment to isolate the hydrochloride salt .
- Key Metrics : Route 1 achieves yields of 60–75%, while Route 2 emphasizes cost efficiency for industrial scaling.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the dichlorophenyl and imidazole moieties (¹H and ¹³C NMR).
- Mass Spectrometry (MS) : Confirms molecular weight (MW: 257.12 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen bonding (e.g., imidazole-proton interactions) .
- Infrared (IR) Spectroscopy : Identifies functional groups (C=O stretch at ~1700 cm⁻¹, N-H in imidazole).
Q. What are the primary biological activities reported for this compound?
- Antifungal Activity : Demonstrates efficacy against Candida albicans (MIC: 2–8 µg/mL) and Aspergillus niger via ergosterol biosynthesis inhibition .
- Pharmacological Intermediary : Serves as a precursor for antifungal agents like oxiconazole analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Catalyst Optimization : Use Cu(I) catalysts with ligand additives (e.g., tris(triazolylmethyl)amine) to enhance cycloaddition efficiency .
- Reaction Conditions :
- Temperature: 60–80°C for Huisgen cycloaddition.
- Solvent: Polar aprotic solvents (e.g., DMF) improve imidazole substitution kinetics .
Q. How do researchers reconcile discrepancies in reported biological activity across studies?
- Variables to Analyze :
- Assay Conditions : Broth microdilution (CLSI M27/M38 standards) vs. agar diffusion.
- Strain Variability : Test against clinical isolates vs. ATCC strains.
- Compound Purity : HPLC validation (e.g., >98% purity reduces false negatives) .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Structural Modifications :
- Prodrug Design : Esterification of hydroxyl groups to enhance bioavailability.
- Lipid Formulations : Nanoemulsions for improved tissue penetration .
- Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation .
Q. How is environmental persistence evaluated for this compound?
- Degradation Studies :
- Hydrolysis : Monitor at pH 5–9 (half-life: 14–30 days).
- Photolysis : UV exposure (λ = 254 nm) degrades the dichlorophenyl group .
Safety and Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
